Cas no 71486-02-7 ((2S)-1-Iodo-2,3-dimethylbutane)

(2S)-1-Iodo-2,3-dimethylbutane 化学的及び物理的性質
名前と識別子
-
- (2S)-1-Iodo-2,3-dimethylbutane
- (s)-2,3-dimethyliodobutane
- 71486-02-7
- DTXCID10401286
- DTXSID60450466
- Butane, 1-iodo-2,3-dimethyl-, (S)-
-
- インチ: InChI=1S/C6H13I/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1
- InChIKey: DLOFUBIPWFBYNG-ZCFIWIBFSA-N
計算された属性
- 精确分子量: 212.00620Da
- 同位素质量: 212.00620Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 41.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 3.6
(2S)-1-Iodo-2,3-dimethylbutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I542340-50mg |
(2S)-1-Iodo-2,3-dimethylbutane |
71486-02-7 | 50mg |
$953.00 | 2023-05-18 | ||
TRC | I542340-250mg |
(2S)-1-Iodo-2,3-dimethylbutane |
71486-02-7 | 250mg |
$ 4500.00 | 2023-09-07 | ||
TRC | I542340-100mg |
(2S)-1-Iodo-2,3-dimethylbutane |
71486-02-7 | 100mg |
$1642.00 | 2023-05-18 | ||
TRC | I542340-10mg |
(2S)-1-Iodo-2,3-dimethylbutane |
71486-02-7 | 10mg |
$207.00 | 2023-05-18 |
(2S)-1-Iodo-2,3-dimethylbutane 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
(2S)-1-Iodo-2,3-dimethylbutaneに関する追加情報
Comprehensive Guide to (2S)-1-Iodo-2,3-dimethylbutane (CAS No. 71486-02-7): Properties, Applications, and Market Insights
(2S)-1-Iodo-2,3-dimethylbutane (CAS No. 71486-02-7) is a chiral organic compound with significant relevance in synthetic chemistry and pharmaceutical research. This iodinated alkane, characterized by its stereocenter at the second carbon, is widely utilized in asymmetric synthesis and as a building block for complex molecules. Its molecular formula is C6H13I, and it exhibits unique reactivity due to the presence of the iodine atom, making it valuable for nucleophilic substitution reactions.
The compound's chiral purity and stereoselective applications have garnered attention in recent years, particularly in the development of enantiomerically pure pharmaceuticals. Researchers often search for "synthesis of (2S)-1-Iodo-2,3-dimethylbutane" or "CAS 71486-02-7 applications," reflecting its growing importance in fine chemical production. The compound's stability under controlled conditions and its role in C-C bond formation reactions make it a versatile reagent.
One of the trending topics in organic chemistry is the demand for sustainable chiral auxiliaries, and (2S)-1-Iodo-2,3-dimethylbutane fits into this niche due to its recoverability in certain catalytic cycles. Its use in steroselective alkylation processes aligns with the industry's shift toward greener methodologies. Frequently asked questions like "How to store (2S)-1-Iodo-2,3-dimethylbutane?" highlight practical concerns—it is typically stored under inert conditions to prevent degradation.
In pharmaceutical applications, this compound serves as a precursor for active pharmaceutical ingredients (APIs) with specific stereochemical requirements. Its role in constructing terpene derivatives and flavor compounds is another area of interest, especially in the fragrance industry. Searches for "71486-02-7 supplier" or "buy (2S)-1-Iodo-2,3-dimethylbutane" indicate its commercial demand among specialty chemical vendors.
The market for chiral building blocks like (2S)-1-Iodo-2,3-dimethylbutane is expanding, driven by advancements in asymmetric catalysis and drug discovery. Analytical techniques such as HPLC and NMR are critical for verifying its enantiomeric purity, a key concern for buyers. Discussions on forums often revolve around "alternative reagents to (2S)-1-Iodo-2,3-dimethylbutane," though its efficiency in certain transformations remains unmatched.
From a regulatory perspective, CAS 71486-02-7 is not classified as hazardous under standard safety protocols, but proper handling guidelines (e.g., glovebox use for air-sensitive reactions) are recommended. Its low volatility and compatibility with common solvents (e.g., THF, DCM) enhance its usability in lab settings. Researchers also explore its potential in material science, particularly in polymer functionalization.
In summary, (2S)-1-Iodo-2,3-dimethylbutane (CAS No. 71486-02-7) is a high-value compound bridging academic research and industrial applications. Its stereochemical integrity, coupled with broad utility in organic synthesis, ensures its continued relevance in the chemical landscape.
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